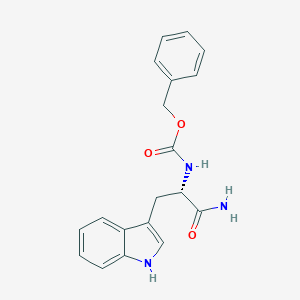
Z-beta-Ala-osu
描述
Z-beta-Ala-osu, also known as N-hydroxysuccinimide ester of Z-beta-alanine, is a derivative of the amino acid beta-alanine. This compound is widely used in peptide synthesis as a coupling reagent due to its ability to form stable amide bonds. It is a white to off-white solid with a molecular weight of 320.30 g/mol and a chemical formula of C15H16N2O6 .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Z-beta-Ala-osu typically involves the reaction of N-benzyloxycarbonyl-3-aminopropionic acid with thionyl chloride in the presence of dimethylformamide. This reaction produces Z-beta-alanine, which is then reacted with N-hydroxysuccinimide (NHS) and a coupling agent such as dicyclohexylcarbodiimide (DCC) to form this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-throughput purification techniques to ensure high yield and purity. The compound is typically stored at -20°C to maintain its stability .
化学反应分析
Types of Reactions: Z-beta-Ala-osu undergoes various chemical reactions, including:
Substitution Reactions: It reacts with amines to form stable amide bonds, which is the basis for its use in peptide synthesis.
Hydrolysis: In the presence of water, this compound can hydrolyze to form Z-beta-alanine and N-hydroxysuccinimide.
Common Reagents and Conditions:
Amines: Used in substitution reactions to form amide bonds.
Water: Can cause hydrolysis of the compound.
Coupling Agents: Such as DCC, are used to facilitate the formation of this compound.
Major Products Formed:
Amide Bonds: Formed during peptide synthesis.
Z-beta-Alanine and N-hydroxysuccinimide: Formed during hydrolysis.
科学研究应用
Z-beta-Ala-osu has a wide range of applications in scientific research, including:
Chemistry: Used as a coupling reagent in peptide synthesis to form stable amide bonds.
Biology: Employed in the synthesis of peptides and proteins for various biological studies.
Medicine: Utilized in drug development for the synthesis of peptide-based therapeutics.
Industry: Applied in the production of peptide-based materials and bioconjugates
作用机制
The mechanism of action of Z-beta-Ala-osu involves the formation of stable amide bonds through nucleophilic substitution reactions. The compound reacts with amines to form amide bonds, which are essential for peptide synthesis. The molecular targets include the amino groups of amino acids and peptides, facilitating the formation of peptide bonds .
相似化合物的比较
Z-Ala-osu: Another N-hydroxysuccinimide ester used in peptide synthesis.
BOC-Val-osu: A tert-butyloxycarbonyl-protected valine derivative used in peptide synthesis.
Z2-Lys-osu: A carbobenzoxy-protected lysine derivative used in peptide synthesis
Uniqueness: Z-beta-Ala-osu is unique due to its specific structure, which allows for efficient coupling reactions in peptide synthesis. Its stability and reactivity make it a preferred choice for forming amide bonds in various synthetic applications .
属性
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-(phenylmethoxycarbonylamino)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O6/c18-12-6-7-13(19)17(12)23-14(20)8-9-16-15(21)22-10-11-4-2-1-3-5-11/h1-5H,6-10H2,(H,16,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBQSLJICWKEVSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCNC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![1-[(Benzyloxy)carbonyl]-4-hydroxypyrrolidine-2-carboxylic acid](/img/structure/B554266.png)





